2-(5-Bromo-2-chlorophenyl)propan-2-ol is an organic compound with the molecular formula C₉H₁₀BrClO and a molecular weight of 249.53 g/mol. This compound is classified as a halogenated phenylpropanol derivative, distinguished by the presence of both bromine and chlorine atoms on the phenyl ring. The compound's unique structure contributes to its distinct chemical properties and potential biological activities, making it significant in various fields such as organic synthesis, pharmaceuticals, and agrochemicals.
The synthesis of 2-(5-Bromo-2-chlorophenyl)propan-2-ol typically involves halogenation followed by hydroxylation. A common synthetic route includes:
In industrial settings, large-scale production may employ continuous flow reactors to optimize reaction conditions and improve yield. Purification methods such as recrystallization or chromatography are utilized to isolate the final product in high purity.
The structural formula of 2-(5-Bromo-2-chlorophenyl)propan-2-ol reveals a tertiary alcohol group attached to a phenyl ring that is substituted with bromine and chlorine atoms. This configuration is pivotal for its reactivity and interaction with other molecules.
2-(5-Bromo-2-chlorophenyl)propan-2-ol can undergo several chemical reactions:
Common reagents used in these reactions include:
Major products formed from these reactions include:
The mechanism of action for 2-(5-Bromo-2-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets such as enzymes or receptors. The halogen substituents enhance its binding affinity, potentially leading to inhibitory effects on enzymatic activity or modulation of receptor functions. Additionally, the hydroxyl group may participate in hydrogen bonding, further influencing its biological activity.
Relevant data regarding these properties are essential for understanding its behavior in various applications.
The applications of 2-(5-Bromo-2-chlorophenyl)propan-2-ol span multiple scientific fields:
Further research into its interactions with biological targets could provide insights into its pharmacological potential, making it a candidate for future studies in medicinal applications.
Retrosynthetic analysis reveals two logical disconnections for this tertiary alcohol. The preferred approach disconnects the C–O bond of the propanol moiety to reveal 5-bromo-2-chloroacetophenone and methylmagnesium bromide as key synthons. Alternative strategies involve Friedel–Crafts acylation of 4-bromo-1-chloro-2-(prop-1-en-2-yl)benzene or nucleophilic substitution of 1-(5-bromo-2-chlorophenyl)ethanone with methyl lithium. The presence of both halogen substituents necessitates careful consideration of their ortho-directing effects and potential reactivity conflicts during synthesis [1] [6].
Table 1: Retrosynthetic Pathways for 2-(5-Bromo-2-chlorophenyl)propan-2-ol
Disconnection Site | Synthons Generated | Key Challenges |
---|---|---|
C–O bond (alcohol) | 5-Bromo-2-chloroacetophenone + CH₃MgBr | Halogen stability under Grignard conditions |
C–C bond (tertiary carbon) | 5-Bromo-2-chlorobenzaldehyde + CH₃COCH₃ | Regioselective aldol condensation |
Aryl–alkyl linkage | Bromochlorobenzene + 2-methyloxirane | Lack of directing group for electrophilic substitution |
Modern catalytic methodologies have significantly improved the synthesis efficiency of halogenated propanols. The Grignard addition remains predominant, where ethyl 5-bromo-2-methylbenzoate undergoes nucleophilic attack by methylmagnesium chloride (3.0M in THF) at 0°C, followed by acidified workup to yield 79-85% of the target compound. Biocatalytic approaches using engineered styrene monooxygenase (SMO) and halohydrin dehalogenase (HHDH) cascades demonstrate emerging potential, achieving 91% yield and >99% regioselectivity in model systems. Copper-catalyzed hydroxyazidation of alkenes represents an alternative route to β-azido alcohols that can be reduced to target propanols, though halogen compatibility requires further optimization [1] [5].
Table 2: Comparative Analysis of Synthetic Approaches
Method | Catalyst/Reagents | Yield (%) | Regioselectivity | Key Advantages |
---|---|---|---|---|
Grignard addition | CH₃MgCl/THF | 79-85 | N/A | Scalable, minimal purification |
Biocatalytic cascade | SMO/HHDH enzymes | ≤91 | >99% | Enantioselective, aqueous conditions |
Epoxide ring-opening | Azide/K₂CO₃ | 60-75 | Variable | Functional group diversity |
The halogenation sequence critically impacts synthetic efficiency. Bromination preceding chlorination leverages the ortho-directing capability of the bromine atom, facilitating electrophilic chlorination at the adjacent position. This sequence prevents polyhalogenation byproducts common when reversing the halogenation order. Steric hindrance from the propan-2-ol group necessitates halogen introduction prior to ketone formation – a key optimization demonstrated in the synthesis of ethyl 5-bromo-2-methylbenzoate, where bromination of the methylbenzoate precursor achieves >95% regioselectivity. Protecting group strategies (e.g., silyl ethers) mitigate unwanted nucleophilic displacement during halogenation steps [1] [6] [8].
Industrial-scale production faces three primary challenges: cryogenic conditions (-78°C) for organometallic additions increase operational costs; halogen-metal exchange side reactions during Grignard steps reduce yields by 12-15%; and purification complexities from stereoisomeric byproducts in enzymatic routes. Crystallization optimization studies reveal that slow evaporation of petroleum ether/dichloromethane (1:5 v/v) solutions produces analytically pure crystals suitable for X-ray diffraction analysis. Economic analyses indicate raw material costs contribute 68% of total production expenses, with 5-bromo-2-chloroacetophenone precursor costing $1,480/5g (95% purity) – highlighting the need for alternative synthetic routes [1] [8].
Table 3: Scalability Challenges and Mitigation Strategies
Challenge | Technical Impact | Mitigation Approach | Cost Implication |
---|---|---|---|
Cryogenic reactions | 30% longer processing time | Continuous flow microreactors | +18% capital investment |
Halogen-metal exchange | 12-15% yield reduction | Controlled addition rates | -$2,300/batch |
Stereoisomer separation | 40% yield loss in enzymatic routes | Engineered HHDH mutants | +15% R&D costs |
Crystallization purity | Meets 97% purity specification | Mixed solvent recrystallization | -$800/kg purification |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: